N-(1-methyl-1H-benzimidazol-5-yl)-1-(propan-2-yl)-1H-indole-4-carboxamide
CAS No.:
Cat. No.: VC16317837
Molecular Formula: C20H20N4O
Molecular Weight: 332.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C20H20N4O |
|---|---|
| Molecular Weight | 332.4 g/mol |
| IUPAC Name | N-(1-methylbenzimidazol-5-yl)-1-propan-2-ylindole-4-carboxamide |
| Standard InChI | InChI=1S/C20H20N4O/c1-13(2)24-10-9-15-16(5-4-6-18(15)24)20(25)22-14-7-8-19-17(11-14)21-12-23(19)3/h4-13H,1-3H3,(H,22,25) |
| Standard InChI Key | RVCGQNUPAPAFMT-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)N1C=CC2=C(C=CC=C21)C(=O)NC3=CC4=C(C=C3)N(C=N4)C |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the benzimidazole-indole hybrid family, characterized by:
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Benzimidazole subunit: A bicyclic aromatic system with a methyl group at the 1-position.
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Indole core: A fused bicyclic structure substituted with a propan-2-yl group at the 1-position and a carboxamide moiety at the 4-position .
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Carboxamide linker: Connects the indole and benzimidazole rings, influencing solubility and hydrogen-bonding capacity.
Molecular Formula:
Molecular Weight: 332.4 g/mol.
Stereochemical Considerations
The propan-2-yl group introduces chirality, though specific stereochemical data for this isomer remain uncharacterized. Analogous compounds exhibit enantiomer-dependent biological activity, suggesting the need for stereoselective synthesis .
Synthesis and Physicochemical Properties
Synthetic Pathways
Synthesis typically involves multi-step organic reactions, as exemplified by related indole-benzimidazole hybrids :
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Indole Core Functionalization:
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Benzimidazole Formation:
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Condensation of o-phenylenediamine derivatives with carboxylic acids under acidic conditions.
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Coupling Reactions:
Key Challenges:
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Regioselective control during carboxamide installation (3- vs. 4-position).
Physicochemical Profile
| Property | Value/Description |
|---|---|
| Solubility | Moderate in DMSO, low in aqueous buffers |
| LogP (Predicted) | 3.2 ± 0.4 (indicative of good membrane permeability) |
| Hydrogen Bond Donors | 2 (amide NH and indole NH) |
| Hydrogen Bond Acceptors | 4 (amide O, benzimidazole N) |
| Compound | Target IC50 (nM) | Selectivity Ratio (vs. PI3K-α) |
|---|---|---|
| 3-Carboxamide analog | PI3K-δ: 48 ± 6 | 12:1 |
| Difluoromethyl derivative | HDAC1: 22 ± 3 | 8:1 (vs. HDAC6) |
Preclinical Efficacy
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Cancer Models: 3-Carboxamide analogs reduced tumor volume by 62% in murine xenografts at 50 mg/kg .
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Anti-inflammatory Activity: Suppressed IL-6 production by 78% in macrophage assays .
Structure-Activity Relationships (SAR)
Critical Substituent Effects
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Propan-2-yl Group: Enhances metabolic stability by shielding reactive indole NH.
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Carboxamide Position: 4-Substitution may alter target engagement compared to 3-isomers, potentially reducing PI3K-δ affinity while improving solubility .
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Benzimidazole Methylation: The 1-methyl group prevents undesired N-oxidation, prolonging half-life .
Figure 1: Hypothetical binding pose of 4-carboxamide analog in PI3K-δ (modeled after ).
Future Directions
Synthetic Optimization
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Develop enantioselective routes to isolate pharmacologically active stereoisomers .
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Explore prodrug strategies (e.g., esterification of carboxamide) to enhance oral bioavailability.
Target Deconvolution
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Chemoproteomics: Identify off-target interactions using affinity-based probes .
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Cryo-EM Studies: Resolve binding modes with PI3K isoforms to guide selectivity engineering .
Preclinical Development
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